molecular formula C23H28ClN3O3S B5051095 (4-Benzylpiperazin-1-yl)-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]methanone

(4-Benzylpiperazin-1-yl)-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]methanone

Cat. No.: B5051095
M. Wt: 462.0 g/mol
InChI Key: KXPQKUNCXQHLRS-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]methanone is a complex organic compound that features a piperazine ring, a piperidine ring, and a sulfonyl group

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O3S/c24-21-6-8-22(9-7-21)31(29,30)27-12-10-20(11-13-27)23(28)26-16-14-25(15-17-26)18-19-4-2-1-3-5-19/h1-9,20H,10-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPQKUNCXQHLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine and piperidine intermediates. The piperazine ring can be synthesized through the reaction of benzylamine with ethylene glycol, followed by cyclization. The piperidine ring is often prepared via the hydrogenation of pyridine derivatives. The final step involves the sulfonylation of the piperidine ring with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl)-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, (4-Benzylpiperazin-1-yl)-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]methanone is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its ability to act as a ligand for certain receptors or enzymes.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.

Uniqueness

What sets (4-Benzylpiperazin-1-yl)-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]methanone apart from these similar compounds is its unique combination of piperazine and piperidine rings, along with the sulfonyl group. This structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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